molecular formula C14H15NO3 B1428533 2-Cyclohexyl-benzooxazole-6-carboxylic acid CAS No. 1181353-33-2

2-Cyclohexyl-benzooxazole-6-carboxylic acid

Katalognummer B1428533
CAS-Nummer: 1181353-33-2
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: SLTOJZPUDOLWKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazoles are generally synthesized using 2-aminophenol as a precursor . The condensation of acids with amino alcohols in refluxing xylene can lead to the oxazoline product .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Synthesis of Key Compounds

    The synthesis of 2-phenyl-cyclohexene-l-carboxylic acid and 2-cyclohexyl-cyclohexene(1 or 6)-carboxylic acid, closely related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been described. These compounds have been utilized to create tertiary aminoalkyl esters exhibiting pharmacological properties, particularly notable for their antispasmodic activity (Veer & Oud, 2010).

  • Antibacterial and Antifungal Activity

    Benzothiazole derivatives, structurally similar to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, have been shown to possess good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. These compounds also demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus in certain studies (Chavan & Pai, 2007).

  • Antifibrinolytic and Clinical Applications

    Amino methyl cyclohexane carboxylic acid, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been identified as a potent inhibitor of plasminogen activation and found effective as an antifibrinolytic agent in clinical settings (Andersson et al., 2009).

  • Potential Medical Applications

    A benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been developed with potential applications in the medical field. This compound's modified structure has been characterized for potential use in medical applications (Uglea et al., 1993).

  • Antitumor Agents

    Benzothiazole derivatives, similar to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, have been synthesized and evaluated for their potential as potent antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Chemical Synthesis and Modifications

  • Efficient Synthesis Methods

    The synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids has been achieved through a one-pot condensation reaction, demonstrating the versatility and efficiency of synthesis methods for compounds structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid (Marandi, 2018).

  • Molecular Structure Studies

    The study of the molecular structures of benzoic acid and 2-hydroxybenzoic acid, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, provides valuable insights into the structural characteristics of similar compounds. These studies offer a deeper understanding of the molecular structures crucial for their biological and chemical properties (Aarset et al., 2006).

  • Synthesis of Novel Compounds

    The synthesis of novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives, structurally akin to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been carried out to explore their antimicrobial activities. This research contributes to the development of new compounds with potential pharmaceutical applications (Oren et al., 1999).

Eigenschaften

IUPAC Name

2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTOJZPUDOLWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-benzooxazole-6-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-hydroxy-benzoic acid methyl ester (5 g, 29.91 mmol) in CH3OH (150 mL) was added cyclohexanecarbaldehyde (3.6 mL, 29.91 mmol) at room temperature. The resulting mixture was stirred at room temperature for 2 h. The solvent was removed by evaporation and CH3CN (150 mL) was added to the residue. Lead (IV) acetate (13.26 g, 29.91 mmol) was added as one portion under N2 and the resulting mixture was refluxed for 10 min. After cooling, the resulting solid was filtered and washed with CH3CN. To the filtrate was then added 3N NaOH (40 mL). The resulting mixture was stirred at 50° C. for 18 h. The solvent was removed by evaporation and the resulting residue was purified by flash chromatography on silica gel to yield 2-cyclohexyl-benzooxazole-6-carboxylic acid. MS m/z (M+H+) 246.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-benzooxazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-benzooxazole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Cyclohexyl-benzooxazole-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclohexyl-benzooxazole-6-carboxylic acid
Reactant of Route 5
2-Cyclohexyl-benzooxazole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclohexyl-benzooxazole-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.